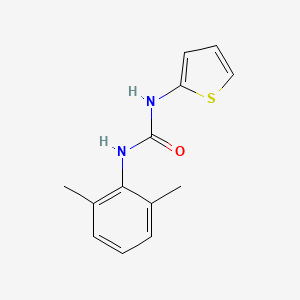
1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylphenyl)-3-thiophen-2-ylurea is a member of ureas.
Wissenschaftliche Forschungsanwendungen
Phosphorescence and Organic Light-Emitting Diodes
A study by Tsuboyama et al. (2003) explored the phosphorescence properties of a series of facial homoleptic cyclometalated iridium(III) complexes, including those with a structure related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea. These complexes demonstrated significant phosphorescence, making them suitable for application in organic light-emitting diodes (OLEDs), with potential for high efficiency and pure-red emission (Tsuboyama et al., 2003).
Intramolecular C−H Activation
Skvortsov et al. (2007) reported on the intramolecular sp3-hybridized C−H activation in novel yttrium alkyl and hydrido complexes, supported by bulky aminopyridinato ligands derived from structures similar to this compound. This study provides insights into the potential use of such compounds in chemical synthesis and organometallic chemistry (Skvortsov et al., 2007).
Titanium(IV) Phosphates Synthesis
Murugavel and Kuppuswamy (2008) conducted research on the reaction of bulky 2,6-disubstituted aryl esters with Cp*TiCl3, leading to the formation of various titanophosphate structures. This study contributes to the understanding of the reactivity and potential applications of compounds structurally related to this compound in the synthesis of complex inorganic compounds (Murugavel & Kuppuswamy, 2008).
Anticonvulsant Activity of Related Compounds
Thakur et al. (2017) synthesized and evaluated a series of urea/thiourea derivatives for anticonvulsant activity. Their study included compounds structurally related to this compound, providing insights into the potential therapeutic applications of these compounds in the treatment of convulsive disorders (Thakur et al., 2017).
Electroluminescence in Organic Materials
Doi et al. (2003) investigated a novel class of color-tunable emitting amorphous molecular materials, including compounds related to this compound. These materials exhibited properties suitable for use in organic electroluminescent devices, capable of emitting multicolor light, including white (Doi et al., 2003).
Eigenschaften
Molekularformel |
C13H14N2OS |
|---|---|
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenyl)-3-thiophen-2-ylurea |
InChI |
InChI=1S/C13H14N2OS/c1-9-5-3-6-10(2)12(9)15-13(16)14-11-7-4-8-17-11/h3-8H,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
RFYOTDOOADPFKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CS2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CS2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




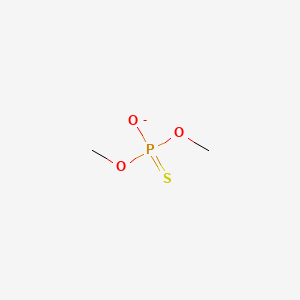
![8-(8-chloro-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1231630.png)

![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide](/img/structure/B1231635.png)
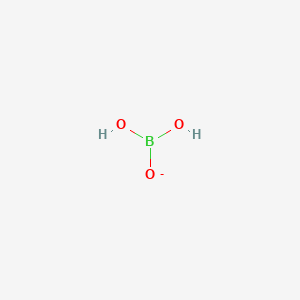
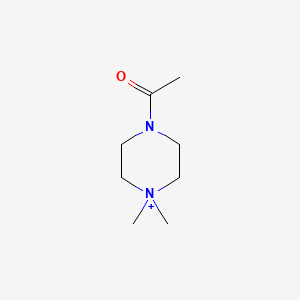
![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
![2-(3-Methoxyphenyl)-3,5,6,7,8,9-hexahydrocyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1231647.png)
![4-[2-Benzofuranyl(oxo)methyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)pyrrolidine-2,3-dione](/img/structure/B1231648.png)
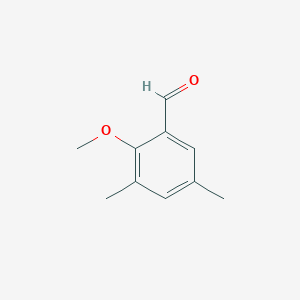
![N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide](/img/structure/B1231651.png)
![(5E)-5-(9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene)-4-methoxy-3-methylfuran-2-one](/img/structure/B1231652.png)